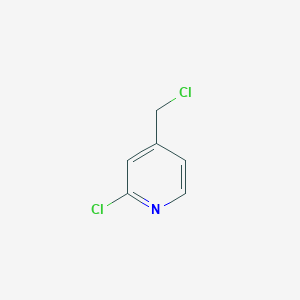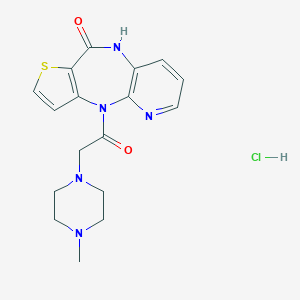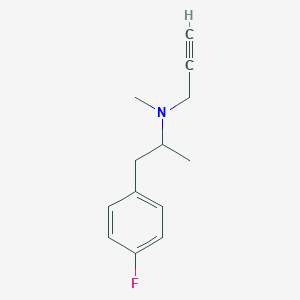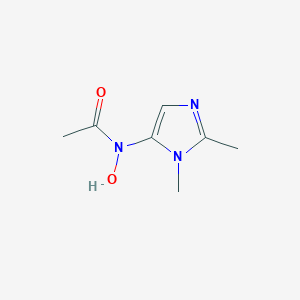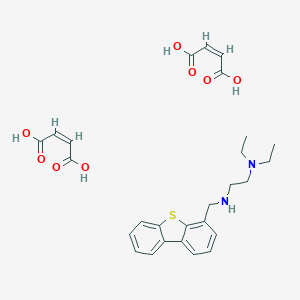
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2), also known as DBTMA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ethylenediamine derivatives and has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX). These enzymes are involved in the regulation of blood pressure and inflammation, respectively. Therefore, the inhibition of these enzymes by N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, decrease oxidative stress, and inhibit inflammation. Additionally, it has been shown to have anticonvulsant and analgesic effects. These effects make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a potential candidate for the treatment of hypertension, epilepsy, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in lab experiments is its potency and specificity. It has been shown to have a high affinity for certain enzymes and receptors, making it an ideal tool for studying their functions. Additionally, N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is relatively easy to synthesize and has a good safety profile. However, one of the limitations of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is its solubility. It is only soluble in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in scientific research. One area of interest is the development of new drugs for the treatment of hypertension, epilepsy, and pain. N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have promising antihypertensive, anticonvulsant, and analgesic effects, making it a potential lead compound for drug development. Another area of interest is the study of the mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). Further research is needed to fully understand how N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) exerts its therapeutic effects. Finally, the development of new synthetic methods for N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) involves the reaction of N,N-diethylethylenediamine with 4-dibenzothienylmethyl chloride. The resulting compound is then treated with maleic acid to form the maleate salt of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). This reaction is carried out in an organic solvent under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been used in various scientific research studies due to its unique properties. It has been found to exhibit antihypertensive, anticonvulsant, and antinociceptive effects. Furthermore, it has been shown to possess potent antioxidant and anti-inflammatory activities. These properties make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
19950-80-2 |
|---|---|
Produktname |
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) |
Molekularformel |
C27H32N2O8S |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
Isomerische SMILES |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyme |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



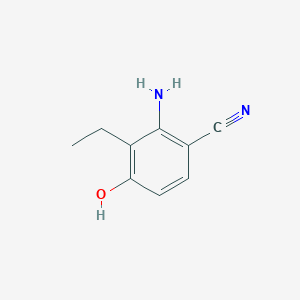
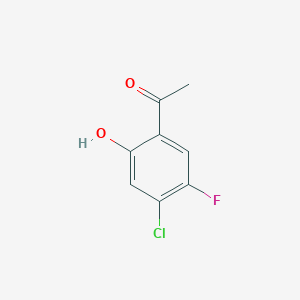
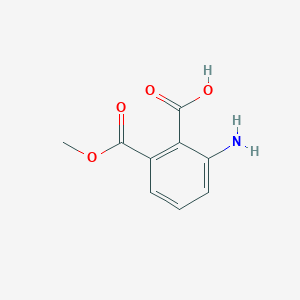
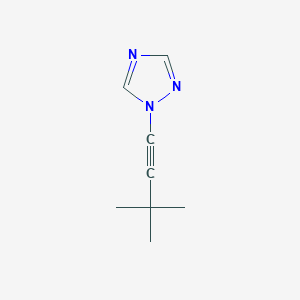
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
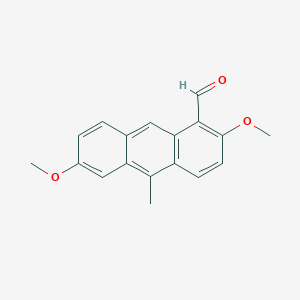
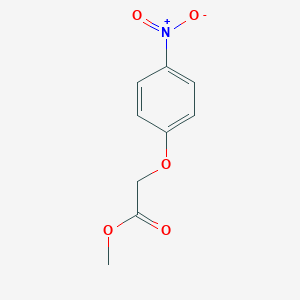
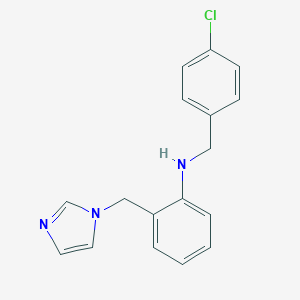
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

